6beta-Ethyl-7-keto-obeticholicAcid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6beta-Ethyl-7-keto-obeticholic acid is a synthetic derivative of obeticholic acid, which itself is a modified form of chenodeoxycholic acid, a primary bile acid. This compound is known for its role as a farnesoid X receptor (FXR) agonist, which makes it significant in the treatment of liver diseases such as primary biliary cholangitis and nonalcoholic steatohepatitis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6beta-Ethyl-7-keto-obeticholic acid involves several steps, starting from chenodeoxycholic acid. The key steps include:
Direct Alkylation: Alkylation at the C-6 position of chenodeoxycholic acid to introduce the ethyl group.
Oxidation: Oxidation of the hydroxyl group at the C-7 position to form the keto group.
Catalytic Hydrogenation: This step involves the use of Pd/C as a catalyst.
Reduction: NaBH4-induced reduction to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of 6beta-Ethyl-7-keto-obeticholic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving telescoped synthesis to streamline the production .
Analyse Chemischer Reaktionen
Types of Reactions
6beta-Ethyl-7-keto-obeticholic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of different substituents at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and bases are used for introducing substituents.
Major Products Formed
The major products formed from these reactions include various derivatives of 6beta-Ethyl-7-keto-obeticholic acid, each with different functional groups that can be used for further chemical modifications .
Wissenschaftliche Forschungsanwendungen
6beta-Ethyl-7-keto-obeticholic acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its role in modulating bile acid pathways and its effects on cellular metabolism.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
The primary mechanism of action of 6beta-Ethyl-7-keto-obeticholic acid involves activation of the farnesoid X receptor (FXR). FXR is a nuclear receptor that regulates bile acid synthesis, transport, and metabolism. Activation of FXR by 6beta-Ethyl-7-keto-obeticholic acid leads to:
Anti-inflammatory Effects: Reduces inflammation in liver tissues.
Antifibrotic Effects: Prevents the formation of fibrous tissue in the liver.
Anticholestatic Effects: Enhances bile flow and reduces bile acid toxicity
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Obeticholic Acid: The parent compound, also an FXR agonist, used in similar therapeutic applications.
Chenodeoxycholic Acid: A primary bile acid from which obeticholic acid is derived.
Ursodeoxycholic Acid: Another bile acid used in the treatment of liver diseases.
Uniqueness
6beta-Ethyl-7-keto-obeticholic acid is unique due to its specific modifications, which enhance its potency and selectivity as an FXR agonist. These modifications also improve its pharmacokinetic properties, making it more effective in clinical applications .
Eigenschaften
IUPAC Name |
4-(6-ethyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23,27H,5-14H2,1-4H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSZAKRHUYJKIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.